molecular formula C10H6ClF3O2 B2838074 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride CAS No. 306936-02-7

3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride

Cat. No.: B2838074
CAS No.: 306936-02-7
M. Wt: 250.60 g/mol
InChI Key: CPPPIWVKTNRQFF-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride is a chemical compound with the molecular formula C10H6ClF3O2. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a prop-2-enoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride typically involves the reaction of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride is unique due to its combination of a trifluoromethoxy group and an acyl chloride group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

306936-02-7

Molecular Formula

C10H6ClF3O2

Molecular Weight

250.60 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl chloride

InChI

InChI=1S/C10H6ClF3O2/c11-9(15)6-3-7-1-4-8(5-2-7)16-10(12,13)14/h1-6H

InChI Key

CPPPIWVKTNRQFF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)Cl)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)OC(F)(F)F

solubility

not available

Origin of Product

United States

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